![molecular formula C21H22FNO3 B1325733 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone CAS No. 898762-01-1](/img/structure/B1325733.png)

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

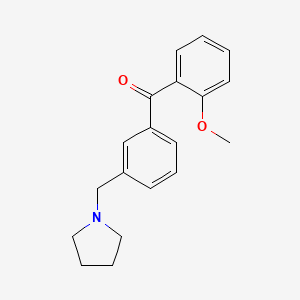

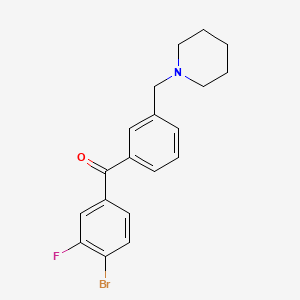

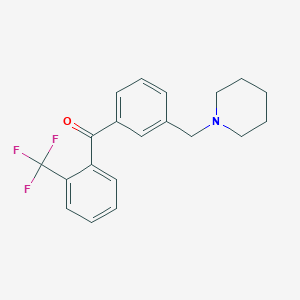

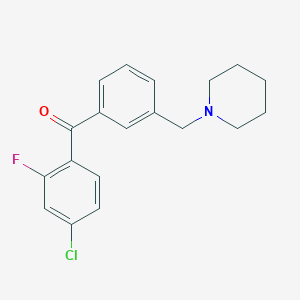

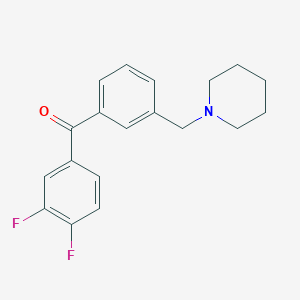

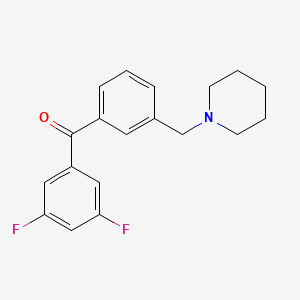

“3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane, which is a heterocyclic compound . This core structure is attached to a benzophenone group, which is a type of aromatic ketone .

Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a spirocyclic ring system with two oxygen atoms and one nitrogen atom . The exact molecular structure of the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound is not provided in the searched resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane include a boiling point of 108 - 110 °C, a density of 1.117 g/cm3, and a flash point of 81 °C . The specific physical and chemical properties of the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound are not available in the searched resources.Aplicaciones Científicas De Investigación

Growth Regulation

- Synthesis and Growth-Regulating Activity: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane demonstrates growth-regulating activity. This was achieved through synthesis using the Mannich reaction, showing the potential of such compounds in growth regulation applications (Sharifkanov et al., 2001).

Chemical Synthesis and Structure

- Effect of Base and Acyl Chloride on Chemical Structure: A study on the regioselectivity of acylation involving a compound structurally similar to 1,4-dioxa-8-azaspiro[4.5]decane highlights the influence of base and acyl chloride on the chemical structure, contributing to the understanding of synthetic pathways for related compounds (Koszytkowska-Stawińska et al., 2004).

Antiviral Activity

- Synthesis and Anti-Coronavirus Activity: Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown inhibition of human coronavirus replication. This highlights the potential antiviral applications of similar structures, including 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (Apaydın et al., 2019).

Imaging and Radiology

- Application in Tumor Imaging: A study involving a 1,4-Dioxa-8-azaspiro[4.5]decane derivative, used as a σ1 receptor ligand, suggests potential use in tumor imaging. This compound demonstrated specific binding to σ1 receptors, highlighting its utility in radiological diagnostics and tumor imaging (Xie et al., 2015).

Environmental Application

- Removal of Carcinogenic Compounds: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was synthesized and used for the removal of carcinogenic azo dyes and aromatic amines. This indicates its potential application in environmental remediation and wastewater treatment (Akceylan et al., 2009).

Antimicrobial Activity

- Antimicrobial and Nematicidal Activities: Compounds containing the 1-thia-4-azaspiro[4.5]decan structure have been evaluated for antimicrobial and nematicidal activities, suggesting potential use in controlling microbial and nematode infections (Srinivas et al., 2008).

Medicinal Chemistry

- Synthesis of Biologically Active Compounds: Research on 8-oxa-2-azaspiro[4.5]decane, a structurally related compound, has demonstrated its promise for the production of important biologically active compounds, suggesting similar potential for 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (Ogurtsov & Rakitin, 2020).

Safety and Hazards

The safety information for 1,4-Dioxa-8-azaspiro[4.5]decane indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves/eye protection/face protection should be worn . The specific safety and hazard information for the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound is not available in the searched resources.

Propiedades

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO3/c22-19-7-2-1-6-18(19)20(24)17-5-3-4-16(14-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLXZYIFRNEVNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643323 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone | |

CAS RN |

898762-01-1 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)

![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)

![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)

![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)